Cas no 96207-04-4 (2-Pyridinamine, 6-(phenylethynyl)-)

2-Pyridinamine, 6-(phenylethynyl)- is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at the 2-position and a phenylethynyl moiety at the 6-position. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. The phenylethynyl group enhances π-conjugation, potentially improving optoelectronic applications. Its amino functionality allows for further derivatization, enabling tailored modifications for specific reactivity or binding interactions. The compound's stability and well-defined reactivity profile make it a reliable intermediate in cross-coupling reactions and metal-catalyzed transformations. Suitable for research and industrial applications requiring precise molecular design.
2-Pyridinamine, 6-(phenylethynyl)- structure
96207-04-4 structure
Product name:2-Pyridinamine, 6-(phenylethynyl)-
CAS No:96207-04-4
MF:C13H10N2
MW:194.231902599335
CID:4357915

2-Pyridinamine, 6-(phenylethynyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine, 6-(phenylethynyl)-
    • 2-Pyridinamine, 6-(2-phenylethynyl)-

2-Pyridinamine, 6-(phenylethynyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9282552-1.0g
6-(2-phenylethynyl)pyridin-2-amine
96207-04-4 95%
1.0g
$690.0 2022-12-01
Enamine
EN300-9282552-2.5g
6-(2-phenylethynyl)pyridin-2-amine
96207-04-4 95%
2.5g
$1430.0 2022-12-01
Enamine
EN300-9282552-10.0g
6-(2-phenylethynyl)pyridin-2-amine
96207-04-4 95%
10.0g
$2275.0 2022-12-01
Enamine
EN300-9282552-5.0g
6-(2-phenylethynyl)pyridin-2-amine
96207-04-4 95%
5.0g
$1810.0 2022-12-01

Additional information on 2-Pyridinamine, 6-(phenylethynyl)-

Introduction to 2-Pyridinamine, 6-(phenylethynyl)- (CAS No. 96207-04-4)

2-Pyridinamine, 6-(phenylethynyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 96207-04-4, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic amine derivative features a pyridine core conjugated with a phenylethynyl group, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural attributes of this compound have garnered attention in the development of novel therapeutic agents, particularly in the fields of oncology and central nervous system disorders.

The pyridine moiety is a cornerstone in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. In 2-Pyridinamine, 6-(phenylethynyl)-, the presence of an amino group at the 2-position enhances its reactivity, allowing for further functionalization. This reactivity is further augmented by the phenylethynyl substituent, which introduces a rigid aromatic system capable of influencing electronic properties and binding affinity. Such structural features make this compound a valuable scaffold for designing molecules with tailored pharmacological profiles.

Recent advancements in synthetic methodologies have enabled more efficient access to 2-Pyridinamine, 6-(phenylethynyl)-, facilitating its exploration in drug discovery programs. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been instrumental in constructing the desired pyridine-phenylethynyl linkage. These techniques not only improve yield but also allow for precise control over regiochemistry, which is crucial for optimizing biological activity.

In the context of oncology research, 2-Pyridinamine, 6-(phenylethynyl)- has been investigated as a potential modulator of kinases and other enzymes implicated in cancer progression. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on targets such as tyrosine kinases, which are often overexpressed in tumor cells. The phenylethynyl group, in particular, has been shown to enhance binding interactions by increasing hydrophobicity and improving receptor affinity. Such findings underscore the compound's promise as a lead structure for developing next-generation anticancer agents.

Furthermore, the central pyridine ring offers opportunities for further derivatization to explore different pharmacophoric elements. Researchers have synthesized analogs of 2-Pyridinamine, 6-(phenylethynyl)- by introducing additional functional groups at various positions on the pyridine core or the phenylethynyl moiety. These modifications have led to compounds with enhanced solubility, metabolic stability, and target specificity. For example, incorporating fluorine atoms or other electronegative groups can modulate electronic properties and improve pharmacokinetic profiles.

The pharmaceutical industry has also leveraged computational chemistry and molecular modeling to optimize derivatives of 2-Pyridinamine, 6-(phenylethynyl)-. By predicting binding modes and interaction energies with biological targets, researchers can design molecules that are more likely to succeed in clinical trials. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries and guiding synthetic strategies.

Another area where 2-Pyridinamine, 6-(phenylethynyl)- has shown promise is in the treatment of neurological disorders. The ability of pyridine derivatives to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) applications. Preclinical studies have indicated that certain analogs of this compound may modulate neurotransmitter systems involved in conditions such as depression and anxiety. The phenylethynyl group's influence on electronic distribution has been particularly noted for its role in enhancing receptor binding affinity.

The synthesis and characterization of 2-Pyridinamine, 6-(phenylethynyl)- also contribute to broader efforts in green chemistry and sustainable drug development. Modern synthetic routes emphasize atom economy and minimal waste generation, aligning with global initiatives to reduce environmental impact. Techniques such as catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound without resorting to harsh reagents or extensive purification steps.

In conclusion,2-Pyridinamine, 6-(phenylethynyl)- (CAS No. 96207-04-4) represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of reactivity and functional versatility makes it a valuable tool for developing novel therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, its significance is expected to grow further within both academic and industrial settings.

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